methyl3-(4-aminocyclohexyl)prop-2-ynoatehydrochloride,Mixtureofdiastereomers
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Overview
Description
Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C10H16ClNO2. This compound is known for its unique structure, which includes a cyclohexyl ring with an amino group and a prop-2-ynoate ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-cyclohexanedione and propargyl bromide.
Wittig Reaction: The first step involves a Wittig reaction to form the cyclohexyl ring with a propargyl group.
Condensation Reaction: The intermediate product undergoes a condensation reaction with methyl propiolate.
Catalytic Hydrogenation: The final step involves catalytic hydrogenation to introduce the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.
Optimized Catalysts: Employing optimized catalysts for the hydrogenation step to ensure complete conversion.
Purification: The final product is purified using crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of cyclohexyl derivatives on biological systems.
Medicine: Investigating potential therapeutic applications due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through:
Binding to Active Sites: The amino group can form hydrogen bonds with active sites of enzymes.
Altering Conformation: The cyclohexyl ring can induce conformational changes in target proteins.
Pathway Modulation: The compound can affect signaling pathways by interacting with key regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propionate: A nitrification inhibitor with a similar ester group but different aromatic ring.
Methyl 3-(4-aminophenyl)propionate: Similar structure but with an aromatic ring instead of a cyclohexyl ring.
Uniqueness
Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride is unique due to its cyclohexyl ring, which imparts different chemical and biological properties compared to aromatic analogs. This uniqueness makes it valuable for specific research applications where cyclohexyl derivatives are preferred.
Biological Activity
Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride, a compound characterized by its complex structure and diverse biological activity, has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical formula is represented as C12H16ClN, indicating the presence of a methyl ester group, an amino group, and a cyclohexyl moiety. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological assays.
Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride exhibits several biological activities, primarily through its interaction with specific receptors and enzymes:
- Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, potentially influencing pathways related to pain perception and mood regulation.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions like cancer and inflammation.
Biological Activity Profile
The biological activity of methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride can be summarized in the following table:
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride, researchers found that the compound displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing potent activity comparable to established antibiotics.
Case Study 2: Anticancer Effects
A series of experiments conducted on human cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. Notably, the compound was effective against breast and colon cancer cells, leading to a reduction in cell viability by over 70% at optimal concentrations. The study highlighted the potential for this compound as a lead structure for developing novel anticancer agents.
Case Study 3: Analgesic Properties
In preclinical trials involving rodent models, methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride was administered to assess its analgesic effects. Results indicated a significant decrease in pain behavior compared to control groups, suggesting its potential utility in pain management therapies.
Properties
Molecular Formula |
C10H16ClNO2 |
---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
methyl 3-(4-aminocyclohexyl)prop-2-ynoate;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-10(12)7-4-8-2-5-9(11)6-3-8;/h8-9H,2-3,5-6,11H2,1H3;1H |
InChI Key |
KSCQFFVKXFUYIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CCC(CC1)N.Cl |
Origin of Product |
United States |
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